Sodium lactobionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

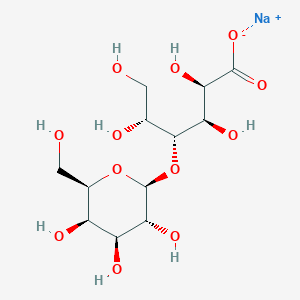

Sodium lactobionate is a white crystalline powder . It is a disaccharide formed from gluconic acid and galactose . It is used in the synthesis of other chemicals and as a preservative in skincare products .

Synthesis Analysis

Sodium lactobionate is obtained by bioconversion through the enzymatic complex glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) present in calcium alginate immobilized cells of Zymomonas mobilis . In the reactions catalyzed by this enzyme system, the medium pH must be controlled at slightly acid values .Molecular Structure Analysis

The molecular formula of Sodium lactobionate is C12H21NaO12 . The structural identities of the lactobionate salts were determined by high resolution mass spectrometry, in addition to the 13C and 1H NMR analysis .Chemical Reactions Analysis

The characterization demonstrates the selectivity of the enzymatic reaction of GFOR/GL of Z. mobilis, in the production of lactobionic acid and its salts .Physical And Chemical Properties Analysis

Sodium lactobionate is a white or off-white crystalline powder . Its molecular weight is 380.28 g/mol .Applications De Recherche Scientifique

Pharmaceutical Excipient

Sodium lactobionate is widely used as an excipient in pharmaceutical formulations. It acts as a stabilizer for proteins and other therapeutic agents, enhancing their stability and shelf-life. Its ability to form stable complexes with drugs makes it valuable in the development of controlled-release medications .

Organ Preservation Solutions

In the field of organ transplantation, Sodium lactobionate is a key component of organ preservation solutions . It helps maintain the osmotic balance and protects the endothelial structure of organs during cold storage, thereby extending the viability of organs for transplantation .

Food Industry

As a food additive, Sodium lactobionate serves as a humectant and sequestrant . It helps in retaining moisture in food products and improves their texture and quality. Additionally, it can bind metal ions, preventing the deterioration of food flavors and colors .

Cosmetic Applications

In cosmetics, Sodium lactobionate is utilized for its moisturizing and anti-aging properties . It is incorporated into skin care products to enhance skin hydration and reduce the appearance of fine lines and wrinkles .

Bioproduction and Characterization

Sodium lactobionate is produced biologically and characterized for its purity and concentration. This process is crucial for ensuring the quality of the compound for its various applications, including its use in biomedical research and industrial processes .

Analytical Chemistry

In analytical chemistry, Sodium lactobionate is used in chromatography for the separation and analysis of compounds. Its unique properties allow for the precise quantification of substances in complex mixtures .

Mécanisme D'action

Target of Action

Sodium lactobionate, a salt of lactobionic acid, primarily targets cells in the human body and various microorganisms. It is known to interact with mineral cations such as calcium, potassium, and sodium . In the pharmaceutical industry, it is used as an excipient for formulation . For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .

Mode of Action

Sodium lactobionate works by providing osmotic support and preventing cell swelling . It is added to organ preservation solutions such as Viaspan or CoStorSol . In the case of erythromycin lactobionate, it is suitable for intravenous administration .

Biochemical Pathways

Lactobionic acid, from which sodium lactobionate is derived, is a disaccharide formed from gluconic acid and galactose . It can be formed by oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate .

Pharmacokinetics

In the case of erythromycin lactobionate, it is known that erythromycin is concentrated in the liver and excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine .

Result of Action

The result of sodium lactobionate’s action is largely dependent on its application. In organ preservation solutions, it provides osmotic support and prevents cell swelling . As a component of pharmaceutical formulations, it can enhance the stability and effectiveness of the active ingredient .

Action Environment

The action of sodium lactobionate can be influenced by various environmental factors. For instance, in the production of lactobionic acid, the control of pH and temperature is crucial for high yield . Furthermore, the stability of sodium lactobionate can be affected by factors such as storage conditions and the presence of other substances in the solution .

Orientations Futures

Lactobionic acid and its salts have several applications in the pharmaceutical area . There is a growing interest in the academic community and industry research sectors in the application of LBA as a food ingredient . Further studies on the safety of consumption should be carried out in coming years in order to elucidate its toxicological aspects and to extend the technological possibilities of the food processing industry .

Propriétés

IUPAC Name |

sodium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.Na/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKFVNLHZYOMKQ-WWNCWODVSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NaO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one](/img/structure/B2935971.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2935972.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935974.png)

![N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2935978.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)